2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
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Overview
Description
The compound “2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide” is a novel compound that has been studied in the context of various biological and chemical processes . It is related to a class of compounds known as TRPV1 antagonists , which have been shown to produce antihyperalgesic effects in animal models of inflammatory and neuropathic pain .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques . For instance, a novel 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,4,5-triphenyl-1H-imidazole (DDTI) molecule was synthesized and characterized by FT-IR and NMR (1H and 13C) spectral techniques . The molecular structure was optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set .
Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied . For example, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine (3d) is a potent antagonist of D4 receptors, with >1,100-fold selectivity over D2 and D3 receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported . For example, 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde, a related compound, has the linear formula C12H9NO4 .
Scientific Research Applications
Enzyme Inhibitory Potential
Research has been conducted on the synthesis of new sulfonamides having benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. These compounds have shown substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, indicating their potential in treating diseases associated with enzyme malfunction (Abbasi et al., 2019).
Antimicrobial and Antioxidant Activities
Isoxazole derivatives of benzodioxane bearing pharmacophores have been synthesized and tested for their antimicrobial and antioxidant activities. Some compounds characterized as potentially antimicrobial agents demonstrate strong antioxidant activity, suggesting their use in combating oxidative stress and microbial infections (Pothuri et al., 2020).
Anti-Inflammatory and Analgesic Agents
A study synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These findings suggest the potential therapeutic application of these compounds in pain and inflammation management (Abu‐Hashem et al., 2020).
Antibacterial Agents
N-substituted sulfonamides bearing the benzodioxane moiety have been synthesized and evaluated for their antibacterial potential. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their promise as antibacterial agents (Abbasi et al., 2016).
Organic Light-Emitting Devices (OLEDs)
Research into the molecular design of dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue organic light-emitting devices has shown that these compounds can achieve efficient device performance through the up-conversion of triplets to singlets via a triplet–triplet annihilation process. This suggests their application in the development of OLED technology (Jayabharathi et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of related compounds have been suggested . For example, it has been suggested that the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl) (piperazin-1-yl)methanone could be simplified and made more efficient by starting from methyl acrylate and then removing the methyl group with LiOH after cyclization .
Properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-18-5-3-2-4-15(18)8-9-23-22(25)14-17-13-20(29-24-17)16-6-7-19-21(12-16)28-11-10-27-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGEOZAASXEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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